5-Bromo-2-methyl-3-nitropyridine
Overview
Description
5-Bromo-2-methyl-3-nitropyridine: is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Mechanism of Action
Target of Action
It is used as a reactant in the synthesis of mln0905, a potent and orally bioavailable inhibitor of polo-like kinase 1 (plk1) . PLK1 is a protein that plays a crucial role in cell division and is often overexpressed in cancer cells .
Pharmacokinetics
Its use in the synthesis of orally bioavailable compounds suggests that it may have favorable absorption and distribution characteristics .
Result of Action
As a precursor in the synthesis of plk1 inhibitors, it contributes to the inhibition of plk1, which can lead to cell cycle arrest and apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that nitropyridines, a group to which this compound belongs, can undergo a reaction mechanism in which the nitro group migrates from one position to another by a [1,5] sigmatropic shift . This suggests that 5-Bromo-2-methyl-3-nitropyridine may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
It is known that nitropyridines can cause skin and eye irritation . This suggests that this compound may have similar effects on cells, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Nitropyridines are known to undergo a reaction mechanism in which the nitro group migrates from one position to another . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 38.0 to 42.0 °C and a boiling point of 252.6±35.0 °C at 760 mmHg This suggests that it may have certain stability and degradation characteristics over time
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting from 5-amino-2-methyl-3-nitropyridine: The synthesis involves a bromination reaction where 5-amino-2-methyl-3-nitropyridine is treated with a brominating agent to yield 5-bromo-2-methyl-3-nitropyridine.
Starting from 5-bromo-2-chloro-3-nitropyridine: Another method involves the methylation of 5-bromo-2-chloro-3-nitropyridine to produce the target compound.
Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The reactions are carried out in controlled environments to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-methyl-3-nitropyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate.
Oxidation Reactions: The compound can also undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrazine hydrate in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Substitution: Products vary depending on the nucleophile used.
Reduction: 5-Bromo-2-methyl-3-aminopyridine.
Oxidation: Products depend on the specific oxidizing conditions.
Scientific Research Applications
Chemistry: 5-Bromo-2-methyl-3-nitropyridine is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as an intermediate in the synthesis of more complex molecules .
Biology and Medicine: The compound is used in the development of pharmaceuticals, including potential inhibitors for various enzymes and receptors. It is also explored for its antimicrobial properties .
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its unique structure allows for the development of compounds with specific biological activities .
Comparison with Similar Compounds
- 5-Bromo-2-methoxy-3-nitropyridine
- 5-Bromo-2-hydroxy-3-nitropyridine
- 3-Bromo-2-methoxy-5-nitropyridine
Comparison: 5-Bromo-2-methyl-3-nitropyridine is unique due to the presence of a methyl group at the 2-position, which can influence its reactivity and biological activity compared to its analogs. The methyl group can affect the compound’s lipophilicity and steric properties, making it a valuable intermediate in the synthesis of specific pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
5-bromo-2-methyl-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-6(9(10)11)2-5(7)3-8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZLWWNOYMHSIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648593 | |
Record name | 5-Bromo-2-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911434-05-4 | |
Record name | 5-Bromo-2-methyl-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=911434-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-methyl-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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